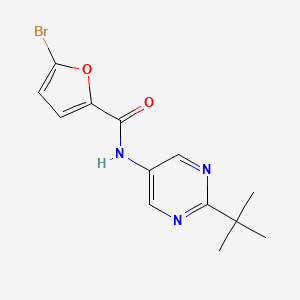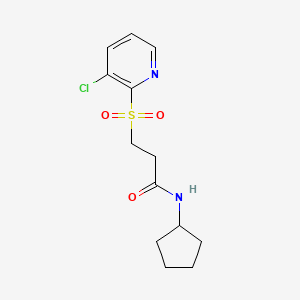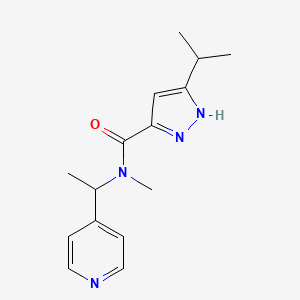![molecular formula C11H10BrFN2O2S B7531002 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole](/img/structure/B7531002.png)
2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole is not fully understood, but it is believed to involve the disruption of protein-protein interactions. This compound has been found to bind to a specific site on the protein Hsp90, which is involved in the regulation of many other proteins in the cell. By binding to this site, 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole may interfere with the ability of Hsp90 to interact with other proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole has a number of interesting biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce the degradation of certain proteins involved in cancer cell survival. Additionally, 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole has been found to modulate the activity of enzymes involved in cellular metabolism.
実験室実験の利点と制限
One advantage of using 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole in lab experiments is its specificity for the Hsp90 protein. This allows researchers to study the function of this protein in a more targeted way. However, one limitation of using this compound is that it may have off-target effects on other proteins in the cell, leading to unintended consequences.
将来の方向性
There are a number of future directions for research on 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole. One area of interest is the development of more potent and selective compounds that can be used to study the function of Hsp90 and other proteins involved in cellular processes. Additionally, researchers may investigate the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Finally, further studies may be conducted to better understand the mechanism of action of 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole and its effects on cellular metabolism.
合成法
The synthesis of 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole involves the reaction of 3-bromo-4-fluorobenzyl chloride with sodium methylimidazole-1-sulfinate. This reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product can be purified using chromatography techniques.
科学的研究の応用
2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying protein-protein interactions. This compound has been found to bind to a specific site on the protein Hsp90, which is involved in a number of cellular processes. By studying the interaction between 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole and Hsp90, researchers can gain insights into the structure and function of this important protein.
特性
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O2S/c1-15-5-4-14-11(15)18(16,17)7-8-2-3-10(13)9(12)6-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRCSWMHQQKBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Chlorophenyl)methyl]-3-(oxan-3-ylmethyl)urea](/img/structure/B7530926.png)


![5-Methylsulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530946.png)
![N-[1-(4-chlorophenyl)cyclobutyl]acetamide](/img/structure/B7530970.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide](/img/structure/B7530982.png)

![N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide](/img/structure/B7530994.png)
![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7531000.png)

